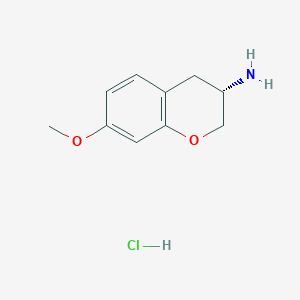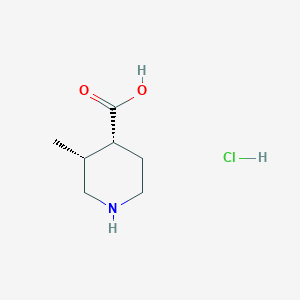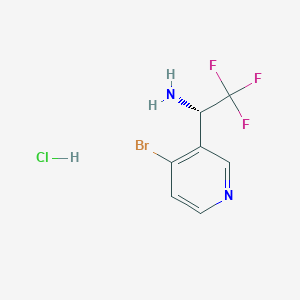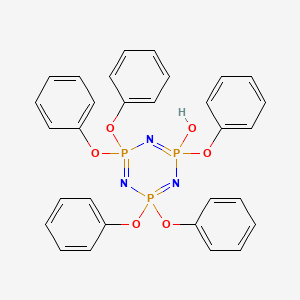
Cbz-Val-Ala-DL-Asp-AcF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-Ala-DL-Asp-Fluoromethylketone: is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in biochemical research to study apoptosis, a form of programmed cell death. This compound is particularly effective in inhibiting caspase-1 and other caspases, which are crucial enzymes in the apoptotic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of Z-Val-Ala-DL-Asp-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Major Products: The major products formed from these reactions are typically the modified enzymes or peptides resulting from the covalent attachment of the fluoromethylketone group .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to study enzyme kinetics and inhibition. It serves as a model compound for understanding the mechanisms of enzyme inhibition by covalent modifiers .
Biology: In biological research, this compound is extensively used to study apoptosis. By inhibiting caspases, researchers can investigate the role of these enzymes in cell death and survival pathways .
Medicine: In medical research, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to explore potential therapeutic applications for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries .
Industry: In the pharmaceutical industry, this compound is used in the development of caspase inhibitors as potential drugs for treating various diseases .
Mecanismo De Acción
Z-Val-Ala-DL-Asp-Fluoromethylketone exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond. This prevents the enzyme from processing its substrates, thereby inhibiting the apoptotic pathway . The primary molecular targets are caspase-1 and other related caspases involved in apoptosis .
Comparación Con Compuestos Similares
Z-Val-Ala-DL-Asp(OMe)-Fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Z-Leu-Leu-Leu-Fluoromethylketone: Another peptide-based caspase inhibitor with a different amino acid sequence.
N-Acetyl-Val-Glu-Ile-Asp-al: A peptide inhibitor with a different mechanism of action.
Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases sets it apart from other inhibitors that may target only specific caspases .
Propiedades
Fórmula molecular |
C22H28FN3O8 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1 |
Clave InChI |
HAXHVDDVZGEGCP-LWSHRDBSSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



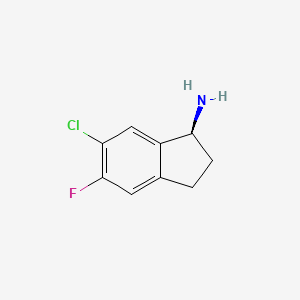

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)

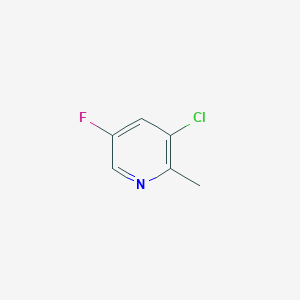
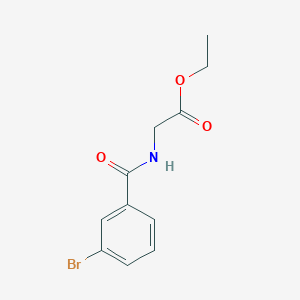
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
